Synthesis Molar Yield: 84.7% via Chlorine-Triphenyl Phosphite Method vs. 62.6% (Prior Art US4,115,643) – A 22.1-Percentage-Point Improvement
Patent CN103588790A discloses a preparation method achieving a molar yield of 84.7% for p-nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate, representing a substantial improvement over the prior art. The patent explicitly benchmarks its method against US4,115,643, which reports a molar yield of 62.6% using PCl₃, PCl₅, and isobutanol, and against US4,230,644, which reports a molar yield of only 24.1% for the hydrochloride salt form. The 84.7% yield is achieved using a chlorine-triphenyl phosphite mixture in dichloromethane at −10 to −20°C, followed by isobutanol treatment [1]. This represents a 35.3% relative yield improvement over the US4,115,643 method (84.7% ÷ 62.6% = 1.353).
| Evidence Dimension | Molar yield of p-nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate synthesis from 7-phenoxyacetamido-3-hydroxycephem-4-carboxylic acid p-nitrobenzyl ester |
|---|---|
| Target Compound Data | 84.7% molar yield (CN103588790A method; chlorine-triphenyl phosphite, CH₂Cl₂, −10 to −20°C) |
| Comparator Or Baseline | 62.6% molar yield (US4,115,643; PCl₃/PCl₅/isobutanol method); 24.1% molar yield (US4,230,644 hydrochloride salt method) |
| Quantified Difference | +22.1 percentage points vs. US4,115,643 (35.3% relative improvement); +60.6 percentage points vs. US4,230,644 |
| Conditions | Starting material: 7-phenoxyacetamido-3-hydroxycephem-4-carboxylic acid p-nitrobenzyl ester; solvent: dichloromethane; temperature: −10 to −20°C; chlorinating system: Cl₂–triphenyl phosphite; subsequent isobutanol treatment |
Why This Matters
The 22-percentage-point yield advantage directly translates to reduced raw material cost per kilogram of intermediate produced, lower waste generation, and improved process mass intensity—key procurement drivers for industrial-scale cephalosporin manufacturing.
- [1] CN103588790A – Preparation method of 7-amino-3-chloro-3-cephem-4-carboxylic acid-p-nitrobenzyl ester. Molar yield 84.7%; prior art US4,115,643 molar yield 62.6%; US4,230,644 molar yield 24.1% (hydrochloride). View Source
